(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-4-8-5(6(9)10)7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQSPQRNCBFBSG-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(C(S1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@H](C(S1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369356 | |
| Record name | CHEBI:141059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-85-6 | |
| Record name | CHEBI:141059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of (S)-2-amino-2-methyl-1-propanol with carbon disulfide and subsequent cyclization with formaldehyde. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, and are typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research has indicated that thiazolidine derivatives, including (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid, exhibit antidiabetic activities. These compounds may enhance insulin sensitivity and regulate glucose metabolism. A study highlighted its role in the development of thiazolidinediones, a class of drugs used to treat type 2 diabetes by improving insulin action and reducing blood sugar levels .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals and reduce oxidative damage in biological systems .
Biochemistry
Protein Binding Studies
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has been utilized in studies investigating protein-ligand interactions. Its structural characteristics allow it to bind effectively to specific proteins, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors.
Hapten Binding Research
The compound has been involved in research focusing on hapten binding sites relevant to immunological responses. Understanding how such compounds interact with antibodies can lead to advancements in vaccine development and allergy treatments .
Organic Synthesis
Building Block for Synthesis
Due to its unique thiazolidine structure, (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it suitable for creating diverse derivatives.
Case Studies
Mechanism of Action
The mechanism of action of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Structural and Physicochemical Properties
The following table summarizes key differences between (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid and structurally related compounds:
*Calculated based on formula C₇H₁₃NO₂S.
Key Observations:
- Substituent Effects : Methyl groups (e.g., 2,5,5-trimethyl) increase hydrophobicity compared to aromatic or polar substituents .
- Stereochemistry : The (4S) configuration in the target compound contrasts with the (4R) isomer in , which may alter enzyme binding or metabolic stability .
- Hydrogen Bonding : Carboxylic acid groups in thiazolidines participate in O–H···N hydrogen bonds, as seen in crystal structures (e.g., Table 17–20, ).
Enzyme Inhibition
- (4S)-2,5,5-Trimethyl derivative: Limited direct data, but related 5,5-dimethyl analogs show β-lactamase inhibition.
- ZZ7 ((2R,4S)-5,5-dimethyl derivative) : Binds penicillin-binding proteins (PBPs) with -7.9 kcal/mol affinity, comparable to ampicillin (-7.8 kcal/mol) .
Antibiotic Precursors
Spectroscopic and Crystallographic Data
- NMR : Coupling constants (e.g., ³JHH) and ¹³C chemical shifts vary with substituents. For example, 2-phenyl derivatives show downfield shifts due to aromatic ring anisotropy (Table 13.1, ).
- Crystal Structures :
- The target compound’s 2,5,5-trimethyl groups likely induce a "wrapped" thiazolidine ring conformation, similar to the (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl) analog, which forms helical chains via O–H···N bonds .
- Hydrogen-bonding patterns (e.g., O–H···N) are conserved across derivatives but disrupted by bulky substituents like Boc groups .
Biological Activity
(4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 212755-85-6) is a sulfur-containing organic compound characterized by its thiazolidine ring structure. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a chiral thiazolidine ring, which includes a carboxylic acid functional group and three methyl groups. The stereochemistry indicated by the (4S) designation suggests that its spatial arrangement can significantly influence its reactivity and biological activity. The molecular formula is with a molecular weight of 175.25 g/mol .
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar thiazolidine structures may exhibit antioxidant and anti-inflammatory activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases and inflammatory conditions.
Antiviral Activity
A study on thiazolidine derivatives revealed that certain compounds demonstrated moderate to excellent antiviral activity against the tobacco mosaic virus (TMV). For instance, derivatives of cysteine were synthesized and tested for their antiviral effects, showing promising results at concentrations around 500 μg/mL . Although specific data on (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid's antiviral efficacy is limited, its structural similarities suggest potential in this area.
Interaction with Biological Macromolecules
The interactions of (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with biological macromolecules such as proteins and nucleic acids have been investigated using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies help elucidate binding affinities and mechanisms of action. Computational docking studies have also been employed to predict how this compound fits into active sites of target proteins, providing insights into its potential therapeutic effects.
The mechanism of action for (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid likely involves its interaction with various enzymes or receptors in biological systems. The presence of sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, potentially influencing their activity and function.
Synthetic Routes
Several synthetic routes have been developed for producing (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with high purity and yield. One common method involves the cyclization of (S)-2-amino-2-methyl-1-propanol with carbon disulfide followed by reaction with formaldehyde under basic conditions.
Comparative Analysis of Similar Compounds
The following table compares (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Mercaptoacetic Acid | Thiol Compound | Contains a free thiol group; less sterically hindered |
| Thiazolidine-2-Carboxylic Acid | Thiazolidine | Lacks additional methyl groups; simpler structure |
| 4-Thiazolidinone | Thiazolidinone | Contains a carbonyl instead of a carboxylic acid |
| 2-Thiophenecarboxylic Acid | Aromatic Carboxylic | Aromatic ring increases lipophilicity |
The presence of three methyl groups in (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid provides increased steric hindrance compared to these similar compounds. This feature may influence its biological activities and interactions with other molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4S)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions. For example, analogous thiazolidine derivatives are prepared by reacting D-penicillamine with aldehydes (e.g., 2-pyridine carboxaldehyde) in methanol at 50°C for 2 hours, followed by slow evaporation to yield crystals (40% yield) . Optimization includes adjusting stoichiometry, temperature, and solvent polarity.
- Key Data :
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| D-penicillamine + aldehyde | MeOH | 50°C | 2 h | 40% |
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Rigaku R-AXIS RAPID diffractometer with MoKα radiation (λ = 0.71075 Å) at 200 K. Data refinement via SHELXL-2013 with hydrogen atoms treated via mixed refinement .
- Structural Insights :
- Orthorhombic space group , with unit cell parameters , , .
- The thiazolidine ring adopts an envelope conformation, stabilized by O–H⋯N hydrogen bonds and C–H⋯π interactions, forming layered structures .
Q. What analytical techniques are critical for characterizing purity and stereochemistry?
- Methodology :
- Chirality : Absolute configuration confirmed via Flack parameter refinement () in SC-XRD .
- Purity : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for enantiomeric excess and impurity profiling.
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at 1570–1591 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazolidine ring) influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., 2-arylthiazolidine-4-carboxylic acids) and testing against target enzymes or cells. For example:
- Acetylation of the amino group or alkylation of the carboxylic acid enhances lipophilicity and membrane permeability .
- Derivatives with pyridyl or phenyl substituents show improved coordination chemistry for metal complexes .
- Key Findings :
| Derivative | Modification | Activity |
|---|---|---|
| 2-(Pyridin-2-yl) substitution | Enhanced H-bonding | Antibacterial |
| Hexadecylamide side chain | Increased lipophilicity | Anticancer |
Q. What challenges arise in resolving conflicting crystallographic data for thiazolidine derivatives?
- Methodology :
- Data Contradictions : Discrepancies in hydrogen bonding patterns or unit cell parameters may arise from solvent effects or polymorphism. Use of high-resolution data () and rigorous refinement protocols (e.g., SHELXL) minimizes errors .
- Validation : Cross-validate with spectroscopic data (e.g., IR, NMR) and computational modeling (DFT).
Q. How can experimental phasing methods improve structural determination for low-symmetry crystals?
- Methodology :
- SHELX Suite : SHELXC/D/E pipelines enable rapid phasing for small molecules and macromolecules using anomalous scattering or twin laws .
- Case Study : For thiazolidine derivatives, multi-scan absorption correction (ABSCOR) and iterative refinement resolve phase ambiguities in low-symmetry space groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
